molecular formula C10H15NO3 B12098619 2-(2,2,2-Trimethoxyethyl)pyridine

2-(2,2,2-Trimethoxyethyl)pyridine

Cat. No.: B12098619
M. Wt: 197.23 g/mol
InChI Key: PVMWONRLMJPTAE-UHFFFAOYSA-N
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Description

2-(2,2,2-Trimethoxyethyl)pyridine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a clear, pale liquid known for its versatility in chemical research and development. This compound is characterized by the presence of a pyridine ring substituted with a 2-(2,2,2-trimethoxyethyl) group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2,2-trimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trimethoxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Chiral Separations

One of the prominent applications of 2-(2,2,2-Trimethoxyethyl)pyridine is in chiral separations . The compound has been utilized as a chiral selector in high-performance liquid chromatography (HPLC) to separate enantiomers effectively. This application is crucial in pharmaceuticals where the purity and specificity of drug enantiomers can significantly influence efficacy and safety .

Catalysis

The compound serves as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for reactions such as:

  • Aldol Condensation : It facilitates the formation of β-hydroxy carbonyl compounds from aldehydes or ketones.
  • Cross-Coupling Reactions : It has been employed in Suzuki and Heck reactions to form carbon-carbon bonds efficiently.

These catalytic properties are attributed to the electron-donating nature of the trimethoxyethyl group, enhancing the nucleophilicity of the pyridine nitrogen .

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against a range of bacteria and fungi. Its mechanism is believed to involve disruption of microbial cell membranes .
  • Inhibition of Enzymes : The compound has been investigated for its potential to inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .

Material Science

In material science, this compound is used as a functionalizing agent for silica-based materials. Its incorporation into silica matrices enhances their hydrophilicity and surface area, making them suitable for applications in chromatography and catalysis .

Pharmaceutical Applications

The compound's ability to interact with biological systems makes it a candidate for drug development:

  • Drug Delivery Systems : Research indicates that this compound can be used to enhance the solubility and bioavailability of poorly soluble drugs.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Its derivatives are being explored for their potential as intermediates in the synthesis of various APIs due to their favorable pharmacokinetic properties .

Case Study 1: Chiral Separation Using HPLC

A study demonstrated the effectiveness of this compound as a chiral selector in HPLC for separating racemic mixtures of pharmaceutical compounds. The results indicated high resolution and selectivity, validating its application in pharmaceutical analysis .

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives of this compound were tested against multiple bacterial strains. The results showed significant antibacterial activity comparable to standard antibiotics, suggesting its potential role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trimethoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2,2,2-Trimethoxyethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(2,2,2-Trimethoxyethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. Pyridine and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a trimethoxyethyl group. This unique structure may contribute to its biological properties by influencing its interaction with biological targets.

Antimicrobial Activity

Pyridine derivatives are often evaluated for their antimicrobial properties. Research indicates that many pyridine compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Activity Against Bacteria : Studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds can range from 0.5 to 64 µg/mL depending on the specific structure and substituents present.
  • Fungal Inhibition : In addition to bacterial activity, some pyridine derivatives have shown antifungal effects against species like Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents .

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer properties. Some studies indicate that modifications in the pyridine structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, specific analogs have shown promising results in inhibiting cell proliferation in cancer models . The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.

Case Study 1: Antimicrobial Testing

A study conducted on a series of pyridine derivatives included this compound analogs. The results indicated that several compounds exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values suggesting strong potential for development as therapeutic agents .

Case Study 2: Anticancer Activity

In another research effort focusing on the cytotoxic effects of pyridine derivatives, this compound was tested against various cancer cell lines. The findings revealed that this compound could inhibit cell growth effectively at certain concentrations while sparing normal cells .

Research Findings Summary Table

Activity Type Target Organisms MIC (µg/mL) References
AntibacterialStaphylococcus aureus0.5 - 64
Bacillus subtilis0.5 - 64
AntifungalCandida albicansVaries
Aspergillus nigerVaries
AntiviralVarious virusesNot specified
AnticancerCancer cell linesVaries

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(2,2,2-trimethoxyethyl)pyridine

InChI

InChI=1S/C10H15NO3/c1-12-10(13-2,14-3)8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3

InChI Key

PVMWONRLMJPTAE-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=N1)(OC)OC

Origin of Product

United States

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